molecular formula C15H14Cl2N2O2 B5760020 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione CAS No. 415701-82-5

3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione

Cat. No.: B5760020
CAS No.: 415701-82-5
M. Wt: 325.2 g/mol
InChI Key: FNUKGACLKHCXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. CPDD is a heterocyclic compound that belongs to the class of pyrrole-2,5-dione compounds.

Mechanism of Action

The exact mechanism of action of 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 and LOX. This compound has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been extensively studied, and its effects have been well characterized. However, this compound also has limitations. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the development of novel derivatives of this compound with improved pharmacological properties. This compound has also shown potential for the treatment of various diseases, including cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized through various methods, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate and piperidine, followed by cyclization and chlorination. Another method involves the reaction of 3-chlorophenylhydrazine with maleic anhydride, followed by cyclization and chlorination. The synthesis of this compound is relatively simple and can be achieved in a few steps.

Scientific Research Applications

3-chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

3-chloro-1-(3-chlorophenyl)-4-piperidin-1-ylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-10-5-4-6-11(9-10)19-14(20)12(17)13(15(19)21)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUKGACLKHCXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164017
Record name 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415701-82-5
Record name 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415701-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(3-chlorophenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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